7-Acetoxycoumarin-3-carboxylic acid

Description

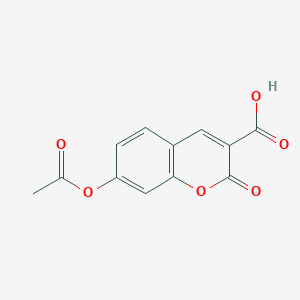

7-Acetoxycoumarin-3-carboxylic acid (ACC) is a coumarin derivative characterized by an acetoxy group (-OAc) at position 7 and a carboxylic acid (-COOH) at position 3. Its molecular formula is C₁₂H₈O₆, with a monoisotopic mass of 247.0252 Da . ACC has been extensively utilized as a chromogenic pseudosubstrate in high-throughput screening (HTS) assays to monitor esterase activity, particularly in studies targeting bacterial deacetylases like PelA from Escherichia coli and Pseudomonas aeruginosa . Its role in biofilm inhibition and pathogenicity modulation underscores its relevance in antimicrobial research .

Propriétés

IUPAC Name |

7-acetyloxy-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O6/c1-6(13)17-8-3-2-7-4-9(11(14)15)12(16)18-10(7)5-8/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSXXVSPZSKYBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350911 | |

| Record name | 7-Acetoxycoumarin-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81017-23-4 | |

| Record name | 7-Acetoxycoumarin-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetoxycoumarin-3-carboxylic acid typically involves the acetylation of 7-hydroxycoumarin-3-carboxylic acid. One common method includes the reaction of 7-hydroxycoumarin-3-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Acetoxycoumarin-3-carboxylic acid undergoes various chemical reactions, including:

Hydrolysis: The acetoxy group can be hydrolyzed to yield 7-hydroxycoumarin-3-carboxylic acid.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of a base such as sodium hydroxide or an acid like hydrochloric acid.

Esterification: Involves the use of alcohols and acid catalysts such as sulfuric acid.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include sodium borohydride.

Major Products:

Hydrolysis: Produces 7-hydroxycoumarin-3-carboxylic acid.

Esterification: Forms various esters depending on the alcohol used.

Oxidation and Reduction: Yields different oxidized or reduced derivatives of the parent compound.

Applications De Recherche Scientifique

Biological Applications

1. Anti-inflammatory Properties

Recent studies have demonstrated that 7-acetoxycoumarin exhibits anti-inflammatory effects by inhibiting the synthesis of pro-inflammatory cytokines in macrophage cells. In vitro assays indicated that it reduces the production of cytokines such as IL-1β, IL-6, and TNF-α in a dose-dependent manner. The mechanism involves the degradation of IκBα and the modulation of MAPK pathways, including ERK, JNK, and p38 . This suggests potential applications in treating inflammatory diseases.

2. Enzyme Substrate

7-Acetoxycoumarin-3-carboxylic acid has been utilized as a substrate for various enzymatic assays. For instance, it has been employed in the kinetic analysis of de-N-acetylase enzymes, demonstrating its utility in biochemical research . This application underscores its role in studying enzyme mechanisms and developing enzyme inhibitors.

3. Fluorescent Probes

The compound serves as a fluorescent probe due to its unique chemical structure. It is used for labeling oligonucleotides and ribonucleotides in nucleic acid studies, enhancing the detection capabilities in molecular biology applications . Its fluorescence properties make it suitable for applications such as microarrays and immunofluorescence assays.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Park et al. (2020) | Demonstrated that 7AC inhibits LPS-induced inflammatory cytokine synthesis through MAPK pathway modulation | Potential therapeutic agent for inflammatory diseases |

| Research on enzymatic kinetics | Used as a substrate to study de-N-acetylase activity | Valuable for understanding enzyme functions and developing inhibitors |

| Fluorescence applications | Effectively labels nucleic acids for enhanced detection | Important for molecular biology techniques |

Mécanisme D'action

The mechanism of action of 7-Acetoxycoumarin-3-carboxylic acid involves its interaction with specific enzymes and molecular targets:

Enzymatic Activity: As a fluorogenic substrate, it undergoes enzymatic hydrolysis, leading to the release of fluorescent products that can be measured to assess enzyme activity.

Molecular Targets: It targets enzymes such as carbonic anhydrase and acetylcholine esterase, where it binds to the active site and undergoes hydrolysis.

Pathways Involved: The compound is involved in pathways related to enzyme catalysis and fluorescence emission, making it a valuable tool in biochemical assays.

Comparaison Avec Des Composés Similaires

7-Methoxycoumarin-3-carboxylic Acid

- Structure: Features a methoxy (-OCH₃) group at position 7 and a carboxylic acid at position 3. Molecular formula: C₁₁H₈O₅ (Monoisotopic mass: 220.0372 Da) .

- Synthesis : Typically derived from 7-hydroxycoumarin via methylation.

- Applications : Less polar than ACC due to the methoxy group, making it more lipid-soluble. Used in UV-vis spectroscopy studies but lacks the esterase-targeting acetoxy group critical for enzymatic assays .

7-Hydroxycoumarin-3-carboxylic Acid

- Structure: Contains a hydroxyl (-OH) group at position 7 and a carboxylic acid at position 3. Molecular formula: C₁₀H₆O₅ (Monoisotopic mass: 206.15 Da) .

- Synthesis : Synthesized via hydrolysis of ACC or direct hydroxylation of coumarin precursors.

- Applications: The hydroxyl group enhances hydrogen-bonding capacity and acidity (pKa ~4.5), making it suitable for pH-sensitive probes.

- Key Difference : The absence of the acetoxy group eliminates its role in esterase activity assays, but its reactivity facilitates derivatization for optical applications.

7-(Diethylamino)coumarin-3-carboxylic Acid

- Structure: Substituted with a diethylamino (-N(C₂H₅)₂) group at position 7 and a carboxylic acid at position 3. Molecular formula: C₁₄H₁₅NO₄ (Monoisotopic mass: 261.1001 Da) .

- Synthesis: Prepared via alkylation of 7-aminocoumarin derivatives.

- Applications: The diethylamino group confers strong fluorescence (λₑₘ ~450 nm), making it a popular fluorophore in bioimaging and protein labeling (e.g., as an N-succinimidyl ester) .

- Key Difference: Unlike ACC, this compound’s electron-donating amino group enhances fluorescence but reduces compatibility with esterase activity assays.

3-Acetylcoumarin Derivatives

- Structure : Features an acetyl (-COCH₃) group at position 3 instead of a carboxylic acid. Example: 3-acetyl ethyl(coumarin-4-oxy) acetate .

- Synthesis : Derived from 4-hydroxycoumarin via acetylation with acetic anhydride .

- Applications : Demonstrated antimicrobial and antioxidant activities, but lack the carboxylic acid moiety critical for enzyme interactions .

- Key Difference : The acetyl group at position 3 reduces polarity compared to ACC, altering bioavailability and metabolic stability.

Comparative Data Table

Activité Biologique

7-Acetoxycoumarin-3-carboxylic acid (7AC) is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of 7AC, focusing on its antibacterial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound has the chemical formula C₁₂H₈O₆ and a molecular weight of 256.18 g/mol. The structure includes an acetoxy group at the 7-position and a carboxylic acid at the 3-position, which are critical for its biological activity.

Antibacterial Activity

Research indicates that coumarin derivatives exhibit significant antibacterial properties. A study evaluating the antibacterial effects of 7AC against various plant pathogenic bacteria revealed promising results. The compound demonstrated strong in vitro activity against several strains, including Acidovorax citrulli, with effective concentrations (EC50) ranging from 26.64 μg/mL to 40.73 μg/mL .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | EC50 (μg/mL) |

|---|---|

| Acidovorax citrulli | 26.64 |

| Ralstonia solanacearum | 30.00 |

| Xanthomonas axonopodis pv. manihotis | 35.00 |

| Dickeya zeae | 40.73 |

The mechanism of action involves disrupting bacterial cell membranes, inhibiting motility, and reducing biofilm formation . These findings suggest that 7AC could serve as a lead compound for developing new antibacterial agents.

Anti-inflammatory Activity

7AC has also been studied for its anti-inflammatory properties. In vitro assays using RAW 264.7 macrophages showed that treatment with 7AC significantly inhibited lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in a dose-dependent manner .

Key Findings:

- Cytotoxicity : 7AC was non-toxic to cells at concentrations up to 200 µM.

- Cytokine Production : Reduced levels of IL-1β, IL-6, and TNF-α were observed with increasing concentrations of 7AC.

- Mechanism : The compound inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammatory responses .

Table 2: Inhibition of Pro-inflammatory Cytokines by this compound

| Cytokine | Concentration (µM) | Inhibition (%) |

|---|---|---|

| IL-1β | 50 | 10 |

| 100 | 45 | |

| 200 | 53 | |

| IL-6 | Same as above | Same as above |

| TNF-α | Same as above | Same as above |

Anticancer Activity

The anticancer potential of coumarin derivatives is well-documented. A study synthesized novel coumarin derivatives, including those related to 7AC, and evaluated their cytotoxic effects on various cancer cell lines .

Case Study:

One derivative exhibited an IC50 value of approximately 2.62 μM against HepG2 liver cancer cells, comparable to doxorubicin, a standard chemotherapy agent . This highlights the potential of coumarin derivatives in cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.